4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a benzoxazole ring, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 4-methylphenylamine with salicylic acid under acidic conditions.
Bromination: The benzoxazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated benzoxazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar benzamide derivatives.
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-2-4-15(5-3-13)21-24-18-12-17(10-11-19(18)26-21)23-20(25)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,23,25) |
InChI Key |
RSUWMVSFESQYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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